

Physical and chemical properties of Dicyclohexylphosphine oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dicyclohexylphosphine oxide

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An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclohexylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylphosphine oxide, with the CAS Number 14717-29-4, is a secondary phosphine oxide (SPO) that serves as a valuable intermediate in organic synthesis. As a stable, solid compound, it is often used as a precursor for the synthesis of various phosphine ligands, which are crucial in catalysis and coordination chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Physical and Chemical Properties

Dicyclohexylphosphine oxide is a white crystalline solid at room temperature. Its properties are summarized in the table below. While specific quantitative solubility data is not widely published, its use in deuterated chloroform (CDCl_3) for NMR spectroscopy indicates solubility in chlorinated organic solvents.

Table 1: Physical and Chemical Properties of **Dicyclohexylphosphine Oxide**

Property	Value	Reference(s)
CAS Number	14717-29-4	[1][2][3]
Molecular Formula	C ₁₂ H ₂₃ OP	[1][3]
Molecular Weight	214.28 g/mol	[1][3]
Melting Point	73-75 °C	[1][3]
Boiling Point	324 °C	[1][3]
Flash Point	150 °C	[1][3]
Appearance	White crystalline solid	[4]
InChI Key	LMZHXYGJIFEDSC- UHFFFAOYSA-N	[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of **dicyclohexylphosphine oxide**. Below is a summary of available Nuclear Magnetic Resonance (NMR) data. Detailed IR and ¹³C NMR spectral data for this specific compound are not readily available in the cited literature.

Table 2: NMR Spectroscopic Data for **Dicyclohexylphosphine Oxide**

Nucleus	Solvent	Chemical Shift (δ) / ppm	Multiplicity / Coupling Constant (J)	Reference(s)
³¹ P	CDCl ₃	52.66	-	[4]
¹ H (P-H)	CDCl ₃	6.33	Doublet, J(P,H) = 433.8 Hz	[4]
¹ H (Cyclohexyl)	CDCl ₃	1.10 - 2.09	Multiplet	[4]

Experimental Protocols

The synthesis of **dicyclohexylphosphine oxide** can be achieved through several methods. Two common, detailed protocols are provided below.

Protocol 1: Synthesis from Dicyclohexylchlorophosphine

This method involves the hydrolysis of dicyclohexylchlorophosphine.[5][6]

Methodology:

- A solution of dicyclohexylchlorophosphine (1 mmol) in tetrahydrofuran (THF, 5 mL) is prepared in a round-bottom flask under an inert atmosphere.
- The solution is stirred rapidly while degassed water (approximately 0.5 mL) is added at room temperature.
- The reaction progress is monitored by ^{31}P NMR spectroscopy until completion (typically around 5 hours).
- Upon completion, the solvent is removed under vacuum.
- The residue is further dried by azeotropic distillation with toluene (2 x 10 mL).
- The resulting solid is washed with hexane (2 x 2 mL) and dried under high vacuum to yield **dicyclohexylphosphine oxide** as a white powder.



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Caption: Workflow for the synthesis of **dicyclohexylphosphine oxide** via hydrolysis.

Protocol 2: Synthesis via Grignard Reagent

This protocol utilizes a Grignard reagent formed from bromocyclohexane, which then reacts with diphenyl phosphite.[4]

Methodology:

- Magnesium turnings (0.830 g) are placed in a 250 mL flask and dried under vacuum.
- A solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of diethyl ether (Et_2O) is slowly added to the magnesium turnings with gentle heating to initiate the Grignard reaction.
- Once the addition is complete, the mixture is heated to reflux for 1 hour to ensure full conversion.
- The reaction is cooled to room temperature and then further cooled to -78°C .
- A solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of Et_2O is added dropwise to the stirred Grignard reagent.
- The reaction mixture is allowed to warm to room temperature overnight.
- The reaction is quenched by the addition of an aqueous solution of potassium carbonate (K_2CO_3 , 35 g in 50 mL of ice water), followed by filtration.
- The organic and aqueous phases are separated. The organic phase is washed with water and a saturated NaCl solution.
- The combined organic layers are dried over magnesium sulfate (MgSO_4).
- The solvent is removed in vacuo, and the crude product is purified by column chromatography (EtOAc followed by EtOH) to yield **dicyclohexylphosphine oxide** as a white crystalline powder.



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- To cite this document: BenchChem. [Physical and chemical properties of Dicyclohexylphosphine oxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084996#physical-and-chemical-properties-of-dicyclohexylphosphine-oxide]

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